5-(Benzyloxy)-1h-indole-2-carbaldehyde
Description
Properties
Molecular Formula |
C16H13NO2 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
5-phenylmethoxy-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C16H13NO2/c18-10-14-8-13-9-15(6-7-16(13)17-14)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2 |
InChI Key |
BTNBOWBMZNZMFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The biological and chemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Key comparisons include:
Table 1: Substituent and Functional Group Analysis
Key Findings :
- The 5-O-Bn group at the indole 5-position is critical for maintaining similarity (e.g., 5-methoxy vs. 5-benzyloxy derivatives) .
- Aldehyde position (2- vs. 3-) dictates reactivity: 2-CHO derivatives are more reactive in nucleophilic additions due to electronic effects .
Key Findings :
- The benzyloxy group at the 5-position is associated with interactions in enzyme binding pockets (e.g., MAO-B) .
- Aldehyde derivatives may require further functionalization (e.g., conversion to amines or hydrazones) to enhance bioactivity.
Key Findings :
Preparation Methods
Reaction Pathway
This two-step method begins with ethyl 5-benzyloxyindole-2-carboxylate, which undergoes reduction to the primary alcohol followed by oxidation to the aldehyde:
-
Reduction of Ester to Alcohol :
Ethyl 5-benzyloxyindole-2-carboxylate is treated with lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C, yielding 5-benzyloxy-1H-indole-2-methanol. -
Oxidation of Alcohol to Aldehyde :
The alcohol is oxidized using activated manganese dioxide (MnO₂) in dichloromethane (DCM) at room temperature, selectively forming the aldehyde without over-oxidation to the carboxylic acid.
Optimization and Yields
-
Reduction Step : LiAlH₄ must be added slowly to avoid exothermic side reactions. Yields of the alcohol intermediate typically reach 85–90%.
-
Oxidation Step : MnO₂’s activity is critical; freshly prepared or commercially activated MnO₂ achieves 70–75% yield.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | LiAlH₄ | 0–5°C, THF | 85–90% |
| 2 | MnO₂ | RT, DCM | 70–75% |
Method 2: Vilsmeier-Haack Formylation of 5-Benzyloxyindole
Reaction Mechanism
The Vilsmeier-Haack reaction introduces a formyl group directly onto the indole ring. For 5-benzyloxyindole, the electron-donating benzyloxy group at position 5 activates position 2 for electrophilic attack:
Key Considerations
-
Regioselectivity : The benzyloxy group directs formylation to position 2 due to its para-directing effect, though competing reactions at position 3 may occur (~15% byproducts).
-
Conditions : Anhydrous DMF and POCl₃ are essential. The reaction proceeds at 60–70°C for 6–8 hours, yielding 60–65% product after silica gel chromatography.
| Reagents | Temperature | Time | Yield |
|---|---|---|---|
| DMF, POCl₃ | 60–70°C | 6–8 h | 60–65% |
Method 3: Directed Ortho-Metalation-Formylation
Stepwise Synthesis
This method employs directed metalation to achieve precise formylation:
-
NH-Protection : The indole nitrogen is protected as a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in THF.
-
Lithiation-Formylation :
-
Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in DCM.
Yield and Scalability
-
NH-Protection : 95% yield.
-
Formylation : 50–55% yield due to steric hindrance from the Boc group.
-
Deprotection : Near-quantitative yield.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Protection | Boc₂O, DMAP | RT, THF | 95% |
| Formylation | LDA, DMF | −78°C, THF | 50–55% |
| Deprotection | TFA, DCM | RT | >95% |
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Steps | 2 | 1 | 3 |
| Overall Yield | ~60% | ~60% | ~45% |
| Regioselectivity | High | Moderate | High |
| Scalability | Industrial | Moderate | Laboratory |
| Cost | Moderate | Low | High |
-
Method 1 balances yield and scalability but requires handling pyrophoric LiAlH₄.
-
Method 2 is efficient but produces regioisomers.
-
Method 3 offers precise control but is cost-prohibitive for large-scale synthesis.
Q & A
Q. What are the common synthetic routes for 5-(Benzyloxy)-1H-indole-2-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example:
- Route 1 : Reacting 3-formyl-1H-indole-2-carboxylic acid derivatives with benzyl-protected intermediates under acidic reflux conditions (e.g., acetic acid, sodium acetate) .
- Route 2 : Benzyloxy group introduction via nucleophilic substitution or protection of hydroxyl indole precursors, followed by oxidation of the aldehyde group .
Key Factors : - Temperature control (reflux vs. room temperature) impacts reaction rates and side-product formation.
- Catalyst choice (e.g., Mn(IV) oxide for oxidation steps) improves yield .
Optimization Table :
| Method | Catalyst/Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Condensation | AcOH, NaOAc | Reflux | ~70% | |
| Oxidation | Mn(IV) oxide, DCM | RT | 85% |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for characteristic peaks: aldehyde proton (~10 ppm), benzyloxy protons (δ 4.8–5.2 ppm), and indole NH (~12 ppm). Contradictions (e.g., missing peaks) may indicate incomplete benzylation or oxidation .
- ¹³C NMR : Confirm aldehyde carbon (~190 ppm) and benzyloxy carbons (~70 ppm) .
- IR : Strong C=O stretch (~1680 cm⁻¹) for the aldehyde and C-O-C stretch (~1250 cm⁻¹) for the benzyloxy group .
Q. What are the stability considerations for storing this compound?
- Methodological Answer :
- Store at –20°C in airtight, light-protected containers to prevent aldehyde oxidation or benzyl ether cleavage .
- Monitor via TLC or HPLC for degradation (e.g., formation of carboxylic acid byproducts) during long-term storage .
Advanced Research Questions
Q. How can X-ray crystallography resolve contradictions in spectral data for this compound?
- Methodological Answer :
- Use SHELX programs (e.g., SHELXL) for structure refinement. Key steps:
Collect high-resolution diffraction data (≤1.0 Å) to resolve electron density ambiguities.
Validate benzyloxy and aldehyde group orientations via Fourier maps .
- Case Study: Discrepancies in NMR peaks (e.g., unexpected splitting) were resolved by confirming the planar indole-aldehyde conformation via crystallography .
Q. What strategies optimize the regioselective functionalization of the indole ring in this compound?
- Methodological Answer :
- Electrophilic Substitution : Direct bromination or nitration at the 4-position using HNO₃/H₂SO₄, leveraging the benzyloxy group’s electron-donating effect .
- Cross-Coupling : Suzuki-Miyaura coupling at the 3-position using Pd catalysts (e.g., Pd(PPh₃)₄), requiring aldehyde protection (e.g., acetal formation) .
Challenges : - Competing reactions at the aldehyde group require temporary protection (e.g., dimethyl acetal) .
Q. How do computational methods predict the reactivity of this compound in nucleophilic additions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The aldehyde’s LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack at the carbonyl carbon .
- MD Simulations : Predict solvent effects (e.g., DMSO vs. THF) on reaction kinetics using GROMACS .
Data Analysis and Contradictions
Q. How to address discrepancies between theoretical and observed melting points?
- Methodological Answer :
- Purification : Recrystallize from ethanol/water mixtures to remove impurities (e.g., unreacted benzyl chloride) that depress melting points .
- Polymorphism : Characterize crystalline forms via DSC and PXRD. For example, a reported mp of 232–234°C (indole-5-carboxylic acid) vs. observed 220°C may indicate a new polymorph .
Q. Why might biological activity assays show variability for this compound?
- Methodological Answer :
- Solubility : Pre-dissolve in DMSO (≤1% v/v) to avoid aggregation in aqueous buffers .
- Metabolite Interference : Test stability in cell culture media (e.g., DMEM) via LC-MS to detect aldehyde oxidation by serum amines .
Application in Drug Discovery
Q. What in silico approaches prioritize this compound derivatives for anticancer screening?
- Methodological Answer :
Q. How to design SAR studies for indole-aldehyde derivatives targeting antimicrobial activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
